![molecular formula C19H24BrN3O2S B2586685 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylbutanamide CAS No. 422287-80-7](/img/structure/B2586685.png)
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylbutanamide” is a chemical compound with the molecular formula C17H20BrN3O2S . It is not intended for human or veterinary use and is typically used for research purposes .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. As a research compound, it may be used in a variety of experimental contexts.Physical And Chemical Properties Analysis
This compound has a molecular weight of 410.33. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Antiviral and Antimicrobial Activities
Quinazolinone derivatives, including those related to the chemical structure of interest, have been researched for their potential antiviral and antimicrobial properties. For example, novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques exhibited antiviral activity against a range of viruses including influenza A, severe acute respiratory syndrome coronavirus, dengue, yellow fever, and others. These compounds demonstrated significant inhibitory concentrations and selectivity indices, indicating their potential as antiviral agents (Selvam et al., 2007). Furthermore, derivatives of quinazolin-4(3H)-one, including those with a sulfanyl group, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies found that certain compounds showed good to moderate activity against both gram-positive and gram-negative bacteria, as well as antifungal properties, underscoring the versatility of quinazolinone derivatives in antimicrobial research (Akl et al., 2017).
Anti-inflammatory and Analgesic Activities
Quinazolinone derivatives have also been explored for their potential anti-inflammatory and analgesic effects. Research into novel quinazolin-4(3H)-one derivatives has shown promising anti-inflammatory activity, with some compounds exhibiting significant inhibition of oedema in animal models. These findings suggest that quinazolinone-based compounds could serve as leads for the development of new anti-inflammatory drugs (Kumar et al., 2009). Additionally, analogue-based design and synthesis of methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones have identified compounds with gastric sparing anti-inflammatory properties, further emphasizing the therapeutic potential of these derivatives (Manivannan & Chaturvedi, 2011).
Anticancer Activities
The quinazolinone scaffold has been utilized in the development of anticancer agents. Compounds designed with quinazolin-4-one bases have demonstrated cytotoxicity against various cancer cell lines, suggesting their potential as antitumor agents. For instance, water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, showed enhanced cytotoxicity compared to the parent compound, indicating the importance of solubility in the development of effective cancer therapies (Bavetsias et al., 2002).
Mecanismo De Acción
The mechanism of action for this compound is not specified in the search results. As a research compound, its effects would depend on the specific experimental context.
Safety and Hazards
Propiedades
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O2S/c20-13-9-10-16-15(12-13)18(25)23(19(26)22-16)11-5-8-17(24)21-14-6-3-1-2-4-7-14/h9-10,12,14H,1-8,11H2,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRCDUCLEQXTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylbutanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.